1,5-Diiodopent-1-ene

Description

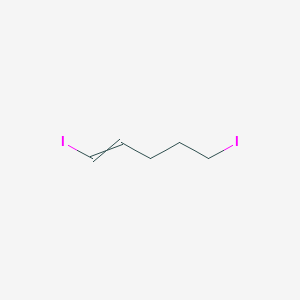

1,5-Diiodopent-1-ene is a halogenated alkene with the molecular formula C₅H₈I₂, characterized by two iodine atoms positioned at the terminal carbons of a pentene chain. This compound is structurally significant due to its conjugated double bond and iodine substituents, which confer unique reactivity in cross-coupling reactions and polymer synthesis.

Properties

CAS No. |

84928-71-2 |

|---|---|

Molecular Formula |

C5H8I2 |

Molecular Weight |

321.93 g/mol |

IUPAC Name |

1,5-diiodopent-1-ene |

InChI |

InChI=1S/C5H8I2/c6-4-2-1-3-5-7/h2,4H,1,3,5H2 |

InChI Key |

CQTITPWXYJCLRP-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CI)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diiodopent-1-ene can be synthesized through several methods. One common approach involves the halogenation of pent-1-ene. The reaction typically involves the addition of iodine to pent-1-ene in the presence of a catalyst or under specific conditions to ensure the selective formation of the 1,5-diiodo product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodopent-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted pentenes.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and other electrophiles.

Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide.

Major Products Formed

Substitution: Formation of substituted pentenes.

Addition: Formation of dihaloalkanes or haloalkanes.

Elimination: Formation of alkenes or alkynes.

Scientific Research Applications

1,5-Diiodopent-1-ene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine atoms.

Medicine: Explored for its potential in radiopharmaceuticals and diagnostic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-diiodopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond acts as a nucleophile, reacting with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentene, 1,5-Dimethyl (C₇H₁₂)

Key Differences and Similarities

- Molecular Structure : Cyclopentene, 1,5-dimethyl (CAS 16491-15-9) is a cyclic alkene with methyl substituents, whereas 1,5-diiodopent-1-ene is a linear alkene with iodine atoms. The cyclic structure of the former enhances ring strain, influencing its reactivity in ring-opening polymerizations .

- Physical Properties :

| Property | This compound (Inferred) | Cyclopentene, 1,5-Dimethyl |

|---|---|---|

| Molecular Weight (g/mol) | ~365.83 | 96.17 |

| Boiling Point | Higher (due to iodine’s mass) | 114–116°C (experimental) |

| Solubility | Low in polar solvents | Low polarity, hydrophobic |

The iodine atoms in this compound increase its density and reduce solubility in non-polar media compared to the methyl-substituted cyclopentene .

- Reactivity : this compound is expected to undergo elimination reactions (e.g., dehydrohalogenation) more readily than the cyclic compound due to the linear structure and weaker C–I bonds. In contrast, cyclopentene derivatives are more prone to electrophilic additions (e.g., hydrogenation) due to ring strain .

1,5-Dibenzoyl-1,3-cyclopentadiene (C₁₉H₁₄O₂)

Key Differences and Similarities

- Functional Groups : 1,5-Dibenzoyl-1,3-cyclopentadiene (CAS 201138-71-8) contains aromatic benzoyl groups, while this compound lacks aromaticity. The benzoyl groups stabilize the cyclopentadiene ring via resonance, reducing its reactivity in radical reactions compared to the iodine-substituted compound .

- 1,5-Dibenzoyl-1,3-cyclopentadiene is used in photopolymerization and as a UV absorber, leveraging its conjugated diene system .

Other Iodinated Alkenes (e.g., 1,2-Diiodoethylene)

- Steric and Electronic Effects : The 1,5-diiodo configuration in this compound reduces steric hindrance compared to vicinal diiodo compounds (e.g., 1,2-diiodoethylene), enabling easier nucleophilic substitutions. However, the longer carbon chain may reduce electrophilicity at the double bond.

- Thermal Stability : Iodine’s weaker bond dissociation energy (vs. chlorine or bromine) makes this compound less thermally stable than halogenated analogs like 1,5-dichloropent-1-ene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.